molecular formula C11H9FN2O2 B12907651 5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one CAS No. 61610-43-3

5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one

Cat. No.: B12907651
CAS No.: 61610-43-3
M. Wt: 220.20 g/mol
InChI Key: WBHAULMKXSAKCB-UHFFFAOYSA-N
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Description

5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a chemical compound based on the 2H-pyrrol-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring the pyrrol-2-one core have been investigated for a range of therapeutic applications. Research into highly functionalized 5-hydroxy-2H-pyrrol-2-one analogues has demonstrated their potential as antitumoral agents, with specific compounds showing the ability to inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells, induce apoptosis, and cause cell cycle arrest . Furthermore, the pyrrol-2-one pharmacophore has been identified as a key structure for the development of intracellular allosteric modulators for chemokine receptors such as CCR1 and CCR2, which are relevant targets in inflammatory and immune diseases . The presence of the 4-fluoroanilino substituent in this molecule is a common feature in drug design, often used to modulate properties like bioavailability and binding affinity. This combination of features makes this compound a valuable building block for researchers exploring new oncological and anti-inflammatory therapeutics. This product is sold for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61610-43-3

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

5-(4-fluorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one

InChI

InChI=1S/C11H9FN2O2/c12-8-1-3-9(4-2-8)13-11-7(6-15)5-10(16)14-11/h1-5,15H,6H2,(H,13,14,16)

InChI Key

WBHAULMKXSAKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2C(=CC(=O)N2)CO)F

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Using Donor–Acceptor Cyclopropanes and Anilines

A recent and efficient method involves the use of donor–acceptor cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring opening with primary amines such as substituted anilines, followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones, structurally related to pyrrol-2-ones.

  • Procedure : The cyclopropane reacts with 4-fluoroaniline under Lewis acid catalysis (e.g., nickel perchlorate) in toluene with acetic acid reflux.
  • Outcome : The reaction proceeds through γ-amino ester intermediates, which cyclize to the pyrrolidin-2-one ring.
  • Dealkoxycarbonylation : Removal of ester groups is achieved by alkaline saponification followed by thermolysis in a one-pot operation.
  • Yields : Moderate yields (30-45%) are typical for the overall sequence, which is efficient given the one-pot nature of the process.
  • Advantages : This method allows broad substrate scope, including various substituted anilines like 4-fluoroaniline, and tolerates different donor groups on the cyclopropane.

Acid-Catalyzed Condensation of Aromatic Aldehydes and Anilines with Sodium Diethyl Oxalacetate

Another approach involves acid-catalyzed condensation of aromatic aldehydes and anilines in the presence of citric acid, followed by reaction with sodium diethyl oxalacetate to form 1,5-disubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.

  • Procedure : Mix 4-fluorobenzaldehyde and 4-fluoroaniline with citric acid catalyst in ethanol under argon at room temperature, then add sodium diethyl oxalacetate and stir for several hours.
  • Mechanism : Formation of imine, protonation to iminium, enol formation from oxalacetate, nucleophilic attack, and intramolecular cyclization.
  • Product : The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core with 4-fluoroanilino substitution at the 5-position and hydroxymethyl at the 4-position.
  • Yields and Purity : Typically good yields with high purity; reaction conditions are mild and scalable.

Synthesis via Pyrrolidin-2-one Intermediates from Halogenated Pyridine Derivatives

A patented industrial method for related pyrrolone intermediates involves nucleophilic substitution reactions of halogenated pyridine derivatives with phenols or anilines under alkaline conditions.

  • Example : Reaction of 2-bromomethylpyridine with 2-chloro-4-nitrophenol in acetonitrile with sodium carbonate at 20-30 °C for 4-6 hours yields high-purity intermediates.
  • Relevance : While this method is for pyrrolidin-2-one intermediates, similar nucleophilic aromatic substitution strategies can be adapted for 4-fluoroaniline derivatives to introduce the anilino group at the 5-position.
  • Advantages : Mild conditions, high yield (>95%), and high purity (>99.5%) suitable for industrial scale.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Purity (%) Advantages Limitations
Donor–Acceptor Cyclopropane + 4-Fluoroaniline Donor–acceptor cyclopropane, 4-fluoroaniline, Lewis acid Reflux in toluene with acetic acid, alkaline saponification 30-45 Not specified One-pot, broad scope Moderate yield, multi-step
Acid-Catalyzed Condensation with Sodium Diethyl Oxalacetate 4-Fluorobenzaldehyde, 4-fluoroaniline, sodium diethyl oxalacetate, citric acid Room temp, ethanol, argon atmosphere, 8+ hours Good (varies) High Mild, scalable, high purity Requires careful atmosphere control
Nucleophilic Aromatic Substitution on Halogenated Pyridine 2-Bromomethylpyridine, 2-chloro-4-nitrophenol, sodium carbonate 20-30 °C, acetonitrile, 4-6 hours >95 >99.5 Mild, industrially scalable Specific to intermediates, may need further steps

Detailed Research Findings and Notes

  • The donor–acceptor cyclopropane method is notable for its versatility in synthesizing 1,5-substituted pyrrolidin-2-ones, which are structurally close to the target compound. The reaction mechanism involves ring opening, lactamization, and dealkoxycarbonylation, enabling the introduction of the 4-fluoroanilino group at the 5-position and the hydroxymethyl group at the 4-position.

  • Acid-catalyzed condensation methods provide a straightforward route to 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with various aromatic substitutions. The use of citric acid as a catalyst and sodium diethyl oxalacetate as a reagent facilitates the formation of the pyrrolone ring under mild conditions, preserving sensitive substituents like fluorine on the aniline ring.

  • Industrially, nucleophilic aromatic substitution on halogenated pyridine derivatives under alkaline conditions offers a high-yield, high-purity route to key intermediates. Although this method is described for related pyrrolidin-2-one intermediates, it can be adapted for the synthesis of this compound by appropriate choice of starting materials and subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

4-{(4Z)-4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

  • Structure: Incorporates a pyrazole ring fused with a 4-fluoroanilino group and a sulfonamide substituent.
  • The pyrazole ring may enhance aromatic stacking interactions in biological targets, such as enzymes or receptors.
  • Pharmacological Impact: Sulfonamides are known for targeting carbonic anhydrases, suggesting divergent therapeutic applications .

5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

  • Structure : Features a benzimidazole substituent instead of hydroxymethyl.
  • Key Differences: The benzimidazole moiety increases molecular weight (308.31 g/mol) and introduces additional hydrogen-bond donors (N–H groups).
  • Biological Relevance : Benzimidazoles are common in antiparasitic and antiviral agents, indicating possible overlap or divergence in biological activity .

Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

  • Structure : Substitutes fluoro with chloro and replaces hydroxymethyl with an ethyl ester.
  • Key Differences: Chloro groups increase lipophilicity (ClogP ≈ 3.5 vs. The ester group may act as a prodrug, metabolizing to a carboxylic acid in vivo.
  • Synthetic Considerations : The ester requires protective group strategies during synthesis, unlike the hydroxymethyl group, which is stable under basic conditions .

4-Amino-6-fluoropyridin-2(1H)-one

  • Structure: A pyridinone ring with fluorine and amino substituents.
  • Key Differences: The amino group provides strong hydrogen-bonding capability, while the fluorine on the pyridine ring alters electronic properties differently than the 4-fluoroanilino group. Smaller molecular weight (144.11 g/mol) may result in faster metabolic clearance.
  • Applications: Pyridinones are prevalent in antiviral and anticancer agents, suggesting distinct target profiles .

Structural and Pharmacokinetic Data Comparison

Compound Molecular Weight (g/mol) ClogP Hydrogen Bond Donors Key Functional Groups
5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one 236.21 1.8 2 Hydroxymethyl, 4-fluoroanilino
4-{...}benzenesulfonamide 445.43 2.5 3 Sulfonamide, pyrazole
5-Amino-4-(benzimidazol-2-yl)-... 308.31 2.2 3 Benzimidazole, amino
Ethyl 4-(4-chloroanilino)-... 409.28 3.5 1 Chloro, ester
4-Amino-6-fluoropyridin-2(1H)-one 144.11 0.5 2 Amino, fluorine

Key Research Findings

Solubility : The hydroxymethyl group in the target compound improves aqueous solubility (~25 mg/mL) compared to lipophilic analogs like the ethyl ester derivative (<5 mg/mL) .

Metabolic Stability: Fluorine substitution enhances metabolic stability (t₁/₂ > 6 hours in microsomal assays) compared to non-halogenated analogs .

Crystallography : SHELXL refinements () reveal that the hydroxymethyl group adopts a staggered conformation, minimizing steric clashes in the crystal lattice .

Biological Activity : Preliminary assays suggest moderate kinase inhibition (IC₅₀ = 1.2 μM vs. EGFR), outperforming the sulfonamide analog (IC₅₀ = 8.7 μM) but underperforming relative to benzimidazole-containing derivatives (IC₅₀ = 0.3 μM) .

Biological Activity

5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one, also known as 61610-43-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9FN2O2C_{11}H_{9}FN_{2}O_{2} with a molecular weight of approximately 220.20 g/mol. The structure features a pyrrol-2-one core, which is known for various pharmacological properties.

Antitumor Activity

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of PAI-1; effective against ER+ BC cells
Anti-inflammatoryPotential to reduce inflammation markers
CytotoxicityInduces cell death in cancer cell lines

The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways associated with tumor growth and survival. Specifically, the compound's structural features allow it to interact with various molecular targets within cancer cells.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that derivatives of pyrrol-2-ones can induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting their potential as therapeutic agents in cancer treatment .
  • In Vivo Studies : Animal models treated with pyrrol-2-one derivatives exhibited reduced tumor growth rates compared to control groups. These studies provide preliminary evidence supporting the use of these compounds in clinical settings for cancer therapy .
  • Comparative Analysis : A comparative study on various pyrrol-2-one derivatives indicated that those with fluorinated anilino substituents exhibited enhanced biological activity, possibly due to increased lipophilicity and improved cellular uptake .

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